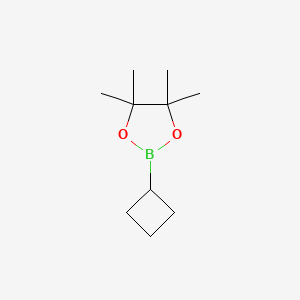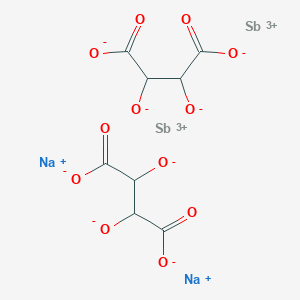
Sodium antimonyl L-tartrate
Vue d'ensemble
Description
Sodium antimonyl L-tartrate is a white powder and an organometallic reagent with anti-infective properties . It is generally recognized as safe (GRAS) as a direct human food ingredient .
Molecular Structure Analysis
The molecular formula of Sodium antimonyl L-tartrate is C8H4Na2O12Sb2 . The InChI code is 1S/2C4H4O6.2Na.2Sb/c25-1(3(7)8)2(6)4(9)10;;;;/h21-2H, (H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 .Physical And Chemical Properties Analysis
Sodium antimonyl L-tartrate is a white powder . It is soluble in 1.5 parts water and practically insoluble in 90% alcohol . Aqueous solutions are slightly acidic to litmus .Applications De Recherche Scientifique
Early Characterization
- Sodium antimonyl tartrate was first described in 1842, with its constitution identified by Dumas and Prira. Further studies in 1908 by R. Plimmer detailed its preparation and properties, noting its solubility in water and faintly acidic reaction to litmus (Plimmer, 1908).
Research in Antimony Oxidation
- A 2002 study investigated the behavior of antimony oxidation in the solution of sodium thioantimonite, exploring the catalytic effects of various agents, including sodium tartrate. This research highlighted the relevance of sodium antimonyl tartrate in catalytic oxidation processes (Yang et al., 2002).
Antimony's Role in Industrial Applications
- Antimony, including forms like sodium antimonyl tartrate, has key applications in industries for hardening lead, flame retardants for plastics, and in semiconductors. Its role in these applications underlines its importance in various manufacturing processes (Wolff, 1995).
Leaching in Waste Management
- A study on the leachability of antimony from plastics, particularly in waste electrical and electronic equipment, used sodium hydrogen tartrate in various acid solutions. This highlights the application of sodium antimonyl tartrate in environmental science and waste management (Tostar et al., 2013).
Nanotechnology Applications
- In the field of nanotechnology, sodium antimonyl tartrate has been used in the synthesis of antimony dendrites, which are utilized in various technological applications, as demonstrated in a 2005 study (Zhou et al., 2005).
Role in Energy Storage
- Research in 2016 by Liu et al. employed sodium antimonyl tartrate in the development of sodium-ion batteries, showcasing its potential in energy storage technologies (Liu et al., 2016).
Environmental Science
- A 1995 study explored the sorption of antimony species by humic acid, using solutions of potassium antimonyl tartrate, revealing the compound's significance in understanding environmental pollutants (Pilarski et al., 1995).
Advanced Materials Synthesis
- The synthesis of antimony thioantimonate from sodium antimonyl tartrate solutions was explored in 2014, indicating the compound's utility in creating advanced materials with specific properties (Xi-yu, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
disodium;antimony(3+);2,3-dioxidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2Na.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVPADYOEPQJSP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Na2O12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956042 | |
| Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium antimonyl L-tartrate | |
CAS RN |
34521-09-0 | |
| Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)
![Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate](/img/structure/B1470871.png)
![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)
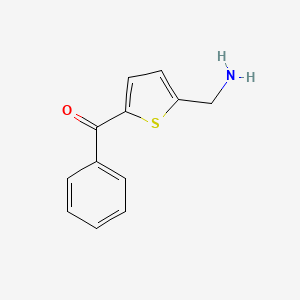
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)
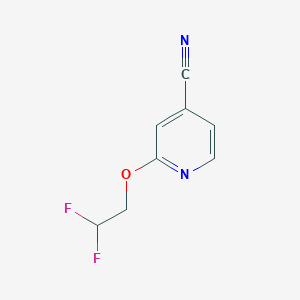
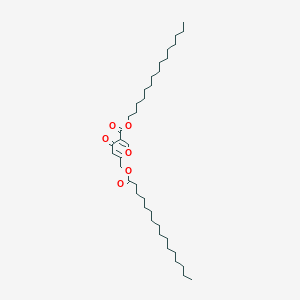
![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)
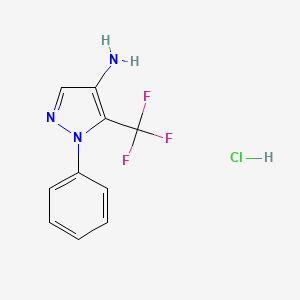
![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)
